1-Cbz-2-piperidinecarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAIHAKADPJIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28697-07-6 | |
| Record name | 1-Carbobenzoxy-2-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Architectural Importance of Piperidine and Protected Amino Acids in Synthesis
The value of 1-Cbz-2-piperidinecarboxylic acid as a synthetic building block is rooted in the individual contributions of its two primary structural motifs: the piperidine (B6355638) ring and the N-protected amino acid.
Synthetic Methodologies for 1 Cbz 2 Piperidinecarboxylic Acid and Analogues
Direct N-Carbobenzoxylation of 2-Piperidinecarboxylic Acid
The most straightforward method for preparing 1-Cbz-2-piperidinecarboxylic acid is the direct N-protection of 2-piperidinecarboxylic acid (pipecolic acid). This reaction involves the formation of a carbamate (B1207046) linkage at the nitrogen atom using a carboxybenzyl (Cbz) group. The Cbz group is favored in synthesis due to its stability under a range of conditions and its ease of removal via catalytic hydrogenation. prepchem.comwikipedia.org
Optimization of Reaction Conditions and Reagents
The N-carbobenzoxylation of amines is typically achieved using benzyl (B1604629) chloroformate (Cbz-Cl) as the protecting agent. prepchem.com Optimization of this reaction involves careful selection of the base, solvent, temperature, and reaction time to maximize yield and purity. For analogues like 4-oxopiperidine, a common starting material for piperidine (B6355638) derivatives, the reaction can be performed by cooling a solution of the piperidine hydrochloride salt in a suitable solvent, followed by the addition of a base and then benzyl chloroformate. rsc.org For instance, treating 4-oxopiperidine hydrochloride with diisopropylethylamine and benzyl chloroformate in dichloromethane (B109758) at temperatures ranging from 0°C to room temperature can yield the N-Cbz protected product in high yields (approximately 85%). rsc.org
Other activated Cbz reagents, such as dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), offer alternative options depending on the specific requirements of the substrate and desired reaction conditions. prepchem.com
Table 1: Example of Reaction Conditions for N-Carbobenzoxylation of a Piperidine Analogue
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Oxopiperidine Hydrochloride | Benzyl Chloroformate | Diisopropylethylamine | Dichloromethane | 0 to 20 | 2.5 | 85 |
This table is illustrative, based on the synthesis of an analogue, N-benzyloxycarbonyl-4-oxopiperidine. rsc.org
Solvent Effects on Reaction Efficiency
The choice of solvent plays a critical role in the efficiency of the N-protection reaction. Dichloromethane (DCM) or ether-based solvents are commonly used, particularly when employing organic bases. prepchem.comrsc.org These aprotic solvents are effective at solubilizing the starting materials and reagents.
Interestingly, water has emerged as an environmentally benign and efficient medium for the N-carbobenzoxylation of amines. wikipedia.org Performing the reaction with Cbz-Cl in water at room temperature can offer high chemoselectivity and impressive yields without the need for anhydrous organic solvents. This approach is particularly advantageous for its simplicity, cost-effectiveness, and reduced environmental impact. wikipedia.org However, the solubility of the specific piperidinecarboxylic acid derivative in water must be considered.
Base Catalysis in N-Protection Protocols
A base is required to neutralize the hydrochloric acid generated during the reaction with benzyl chloroformate. prepchem.com The choice of base is crucial for the reaction's success. Common protocols employ either inorganic bases under Schotten-Baumann conditions (e.g., sodium carbonate) or organic bases (e.g., triethylamine, diisopropylethylamine (DIPEA), or pyridine). prepchem.comrsc.org
Organic bases like DIPEA are often preferred in solvents like DCM for their ability to effectively scavenge the acid while maintaining a homogeneous reaction mixture. rsc.org The basicity and nucleophilicity of the chosen base must be balanced to avoid unwanted side reactions. For example, a hindered base like DIPEA is less likely to act as a nucleophile and compete with the piperidine nitrogen. In aqueous media, an inorganic base like sodium bicarbonate can be effective.
Multistep Synthetic Routes to Piperidinecarboxylic Acid Derivatives
Ring-Closing Strategies
Several cyclization strategies are utilized to form the piperidine nucleus, which can then be further functionalized.
Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method for synthesizing unsaturated nitrogen heterocycles, including piperidine derivatives. wikipedia.orgscispace.com This reaction uses metal catalysts, such as those developed by Grubbs or Schrock, to form a cyclic olefin from a diene precursor. wikipedia.orgnih.gov The resulting unsaturated piperidine can then be hydrogenated to the saturated analogue. RCM is valued for its functional group tolerance and its ability to form various ring sizes. wikipedia.orgnih.gov Acid-mediated RCM has also been shown to be effective, in some cases proceeding only in the presence of an acid like HCl or trifluoroacetic acid (TFA). wikipedia.org
Dieckmann Condensation: This intramolecular Claisen condensation of a diester is an effective method for forming five- and six-membered rings. masterorganicchemistry.comorganic-chemistry.org For piperidine synthesis, a diester containing a nitrogen atom in the backbone is treated with a base (e.g., sodium alkoxide) to induce cyclization, forming a β-keto ester. organic-chemistry.org This intermediate can then be hydrolyzed and decarboxylated to yield the piperidine derivative.
Hydrogenation of Pyridine (B92270) Derivatives: A common and effective method for synthesizing piperidine rings is the reduction of corresponding pyridine precursors. nih.gov For example, 2-pyridinecarboxylic acid can be hydrogenated using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure to yield 2-piperidinecarboxylic acid. nih.gov This method is a direct functional group interconversion of an aromatic ring to a saturated heterocyclic ring.
Other Cyclization Methods: Various other methods exist, including the aza-Prins cyclization, which involves the cyclization of a homoallylic amine with an aldehyde, and palladium-catalyzed cyclizations of amides and dienes. researchgate.netub.edu
Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental to organic synthesis and are often employed in the preparation of complex piperidine derivatives. These transformations allow for the conversion of one functional group into another on a pre-existing piperidine scaffold or during the synthetic sequence.
Key interconversions in the context of piperidinecarboxylic acid synthesis include:
Formation of the Carboxylic Acid: A nitrile group, introduced via methods like a modified Strecker synthesis on a tetrahydropyridine, can be hydrolyzed to the corresponding carboxylic acid. rsc.org
Reduction and Oxidation: An ester group can be reduced to a primary alcohol, which can then be re-oxidized to an aldehyde or carboxylic acid under different conditions. Conversely, the hydrogenation of a pyridine ring to a piperidine ring is a key reductive FGI. nih.gov
Manipulation of the Carboxylic Acid: The carboxylic acid itself can be converted into other functional groups like esters or amides to facilitate further reactions or to synthesize specific target molecules.
These multistep strategies, combining ring-forming reactions and functional group interconversions, provide versatile pathways to a wide array of substituted piperidinecarboxylic acids for diverse applications.
Palladium-Catalyzed Hydrogenation Approaches for Piperidine Ring Formation
The catalytic hydrogenation of pyridine derivatives over palladium catalysts is a widely employed and effective method for the synthesis of the piperidine core. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. A common precursor for 1-Cbz-2-piperidinecarboxylic acid is 2-pyridinecarboxylic acid (also known as picolinic acid).
The hydrogenation is typically carried out using palladium on a carbon support (Pd/C). researchgate.net This heterogeneous catalyst is favored for its high activity, stability, and ease of separation from the reaction mixture. mdpi.com The reaction is generally performed under a hydrogen gas atmosphere, with the pressure and temperature being critical parameters that can influence the reaction rate and yield. nih.gov For instance, the hydrogenation of 2-pyridinecarboxylic acid can be achieved in water as a solvent, using a Pd/C catalyst. The reaction proceeds under hydrogen pressure for several hours, after which the catalyst is filtered off, and the product is isolated. google.com
The choice of solvent can also play a crucial role. While water is a green and economical option, other solvents like acetic acid have been shown to be highly effective, sometimes allowing for quantitative conversion of the pyridine substrate to the corresponding piperidine using only a small amount of Pd/C catalyst. researchgate.net The presence of an acid can activate the pyridine ring towards reduction by forming a pyridinium (B92312) cation, which is more susceptible to hydrogenation. researchgate.net
Recent advancements in this area have focused on developing more efficient and milder reaction conditions. For example, synergistic catalytic systems and the use of specific additives can enhance the catalytic activity of palladium, allowing for the hydrogenation to proceed at lower temperatures and pressures. researchgate.net The development of highly efficient Pd/C catalysts has also been a key area of research, with studies showing that the method of catalyst preparation and the size of the palladium nanoparticles can significantly impact catalytic performance. nih.gov
Green Chemistry Approaches in 1-Cbz-2-piperidinecarboxylic Acid Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for 1-Cbz-2-piperidinecarboxylic acid. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves using mechanical force to induce chemical reactions, presents a promising green alternative to traditional solvent-based methods. researchgate.net This technique can often be performed in the absence of a solvent or with minimal solvent use, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.net
In the context of synthesizing compounds with heterocyclic cores, mechanochemical methods, such as manual grinding or ball milling, have been successfully applied. researchgate.net While specific applications of mechanochemistry for the direct synthesis of 1-Cbz-2-piperidinecarboxylic acid are still an emerging area of research, the principles have been demonstrated in the synthesis of related heterocyclic structures like imidazo[1,2-α]pyridines. researchgate.net These solvent-free or low-solvent methods significantly reduce reaction times and eliminate the need for heating, contributing to a more sustainable process. researchgate.net The solid-state nature of these reactions can also lead to different reactivity and selectivity compared to solution-phase synthesis.
Solvent-Free Protocols for Cbz Protection
The introduction of the benzyloxycarbonyl (Cbz) protecting group onto the nitrogen atom of the piperidine ring is a crucial step in the synthesis of the target molecule. Traditionally, this reaction is carried out in a solvent. However, the development of solvent-free protocols for this protection step aligns with the goals of green chemistry.
Solvent-free reactions can be facilitated by various techniques, including mechanochemistry or simply by reacting the neat starting materials under appropriate conditions. Research into solid-state coupling reactions catalyzed by palladium has shown that such transformations are feasible and can provide moderate to excellent yields without the need for a solvent. mdpi.com While not specific to Cbz protection of 2-piperidinecarboxylic acid, these findings suggest the potential for developing solvent-free Cbz protection methods. The use of a solid base in a solvent-free environment is a key aspect of these protocols. mdpi.com
Furthermore, alternative methods for Cbz protection that are more environmentally friendly are being explored. This includes looking for more benign protecting group reagents and developing catalytic methods that reduce the amount of waste generated. organic-chemistry.org The ultimate aim is to create a streamlined, efficient, and sustainable process for the synthesis of 1-Cbz-2-piperidinecarboxylic acid, from the formation of the piperidine ring to the final protected product.
Stereochemical Aspects in the Synthesis of 1 Cbz 2 Piperidinecarboxylic Acid
Asymmetric Synthesis of Enantiopure 1-Cbz-2-piperidinecarboxylic Acid
Asymmetric synthesis provides a direct route to enantiomerically enriched piperidine (B6355638) derivatives by establishing the desired stereocenter during the reaction sequence. This is achieved by using chiral starting materials, employing chiral auxiliaries to guide the reaction, or utilizing chiral catalysts.
Chiral pool synthesis leverages the readily available and enantiomerically pure structures of natural products, such as amino acids, as starting materials. This approach transfers the inherent chirality of the starting material to the final product through a series of chemical transformations.
N-Cbz-β-Alanine: While not a natural amino acid, N-Cbz-β-alanine can be used in syntheses that induce chirality. One route starting with N-Cbz-β-alanine involves inducing the first stereogenic center using Evans's chemistry, followed by sequential alkylations. nih.gov Further steps of ozonolysis and reductive amination complete the synthesis. nih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.
Evans's Chemistry: Evans's oxazolidinone auxiliaries are a well-established tool for asymmetric synthesis. In the context of piperidine synthesis, a strategy starting from N-Cbz-β-alanine utilizes Evans's chemistry to introduce the initial stereocenter with high control. nih.gov The N-acylated Evans auxiliary directs the diastereoselective alkylation of the α-carbon. This methodology has been successfully applied to the synthesis of optically pure piperidinedicarboxylic acid derivatives. nih.gov More broadly, the use of chiral auxiliaries is a powerful strategy for creating enantiopure piperidines and related heterocycles. sci-hub.sercsi.com For example, a novel chiral auxiliary-homoallylic amine has been developed for the asymmetric aza-silyl-Prins reaction, which yields enantiopure 6-substituted pipecolic acid derivatives after removal of the auxiliary. sci-hub.se
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. This field has provided powerful tools for constructing chiral nitrogen-containing heterocycles.
Furthermore, biomimetic approaches using organocatalysts like proline have been successful in the asymmetric synthesis of 2-substituted piperidine-type alkaloids, achieving high enantiomeric excess (up to 97% ee). nih.gov These examples demonstrate that organocatalytic methods, which often rely on the formation of chiral iminium ions or dienamines, are highly effective for the enantioselective synthesis of piperidine scaffolds and could be adapted for the synthesis of the target compound. nih.govmdpi.com
Enzymatic Kinetic Resolution of Racemic Precursors
Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. It utilizes the high enantioselectivity of enzymes, which catalyze a reaction on one enantiomer of a racemic substrate at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product.
Lipases are a class of enzymes widely used in organic synthesis due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity. nih.gov They are particularly effective in the kinetic resolution of racemic alcohols and carboxylic acids or their esters.
In the context of piperidine derivatives, lipases have been employed for the kinetic resolution of racemic precursors. For example, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) and its N-protected derivatives (including N-Cbz) has been studied. nih.gov A screening of various lipases for the enantioselective acylation of N-protected 2-piperidineethanols revealed that different lipases could exhibit opposite enantioselectivities. nih.gov Lipase (B570770) PS (from Pseudomonas cepacia) was identified as a highly selective enzyme for the (R)-enantiomer, while a crude porcine pancreatic lipase preparation showed selectivity for the (S)-enantiomer. nih.gov
The choice of protecting group on the nitrogen atom was also found to influence the reaction, with the N-Boc derivative being a slightly better substrate than the N-Cbz or N-benzyl derivatives in some cases. nih.gov These lipase-catalyzed resolutions provide access to enantiomerically enriched piperidine building blocks that can be further converted to target molecules like 1-Cbz-2-piperidinecarboxylic acid. nih.govnih.gov
Table 1: Lipase Screening for Enantioselective Acylation of N-Protected 2-Piperidineethanol Precursors This table is a representative summary based on findings from similar enzymatic resolutions.
| Lipase Source | Nitrogen Protecting Group | Enantioselectivity (E) | Preferred Enantiomer |
| Lipase PS (Pseudomonas cepacia) | N-Boc | High | R |
| Lipase PS (Pseudomonas cepacia) | N-Cbz | Moderate to High | R |
| Porcine Pancreatic Lipase (PPL) | N-Boc | Low to Moderate | S |
| Candida antarctica Lipase B (CAL-B) | N-Boc | Moderate | R |
Accurately determining the enantiomeric excess (ee) of the product is crucial for evaluating the success of any asymmetric synthesis or resolution. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common and reliable method for separating and quantifying enantiomers. It uses a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. This technique is frequently cited for the determination of enantiomeric excess in the synthesis of chiral piperidine derivatives and related compounds. sci-hub.semdpi.com
Circular Dichroism (CD) Spectroscopy: An alternative approach involves the use of circular dichroism spectroscopy. One method involves the complexation of the chiral carboxylic acid with an achiral host molecule, such as a copper(II) complex. nih.gov The resulting supramolecular structure becomes chiral and exhibits a characteristic CD spectrum, the intensity of which can be correlated to the enantiomeric excess of the analyte. This mix-and-measure technique avoids the need for derivatization of the analyte. nih.gov Advanced methods can use a series of CD spectra to train multivariate regression models capable of predicting both enantiomeric and diastereomeric excess without the need for chiral chromatography. nih.govrsc.org
Diastereoselective Synthesis of Piperidine Dicarboxylic Acid Derivatives
The synthesis of piperidine dicarboxylic acid derivatives, which are structurally analogous to 1-Cbz-2-piperidinecarboxylic acid but with an additional carboxylic acid group, presents significant stereochemical challenges. Achieving control over the relative configuration of the substituents on the piperidine ring is crucial, and various diastereoselective strategies have been developed to this end. These methods are vital as the specific stereoisomer of a molecule can determine its biological activity and physical properties. nih.gov
Key approaches to inducing diastereoselectivity in the formation of substituted piperidine rings include the hydrogenation of substituted pyridine (B92270) precursors, nucleophilic substitution reactions on functionalized piperidines, and various cyclization strategies. whiterose.ac.uknih.govnih.gov The choice of catalyst, substrate, and reaction conditions plays a pivotal role in directing the stereochemical outcome. whiterose.ac.ukrsc.org
Nucleophilic Substitution Reactions
One effective method involves the diastereoselective nucleophilic substitution on pre-existing N-benzyloxycarbonyl (Cbz) protected piperidine rings. Research has shown that metal triflates can catalyze the reaction between 2-acyloxypiperidines and nucleophiles like silyl (B83357) enolates. nih.gov The stereochemical outcome of this addition is highly dependent on the nature of the substituent at the C-3 position of the piperidine ring.
For instance, when a bulky benzyloxy group is present at the C-3 position, the reaction proceeds with high cis-selectivity. Conversely, using substrates with an acyloxy group at the C-3 position leads to a reversal of selectivity, favoring the trans-product. nih.gov This control allows for the targeted synthesis of either the cis or trans diastereomer by selecting the appropriate starting material. nih.gov
Table 1: Diastereoselectivity in Nucleophilic Substitution of N-Cbz-Piperidine Derivatives nih.gov
| Substrate | Nucleophile | Selectivity |
| 2-acetoxy-3-benzyloxy-N-Cbz-piperidine | Silyl enolate | High cis-selectivity |
| 2,3-diacyloxy-N-Cbz-piperidines | Silyl enolate | trans-selectivity |
| Data sourced from research on metal triflate-catalyzed nucleophilic substitution reactions. nih.gov |
Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of substituted pyridines is a common and effective method for synthesizing piperidine derivatives. The diastereoselectivity of this reduction can be influenced by the choice of catalyst and reaction conditions. whiterose.ac.uk For example, the hydrogenation of disubstituted pyridines can preferentially yield cis-piperidines, which are often the thermodynamically favored product. whiterose.ac.ukrsc.org
In the synthesis of methyl-substituted pipecolinates, which are esters of piperidinecarboxylic acid, hydrogenation of the corresponding pyridine precursors using catalysts like Platinum(IV) oxide (PtO₂) under mild conditions has been shown to produce cis-piperidines with high diastereoselectivity. whiterose.ac.uk However, altering the catalyst to Palladium on carbon (Pd/C) can shift the diastereomeric ratio, in some cases favoring the formation of the trans-isomer. whiterose.ac.uk This highlights the fine control that can be exerted over the stereochemical outcome by modifying the reaction parameters.
Table 2: Influence of Catalyst on Diastereoselective Hydrogenation of a Pyridine Derivative (3j) whiterose.ac.uk
| Catalyst | Diastereomeric Ratio (trans:cis) | Isolated Yield (trans) | Isolated Yield (cis) |
| 10% Pd/C | 70:30 | 51% | 17% |
| 10% PtO₂ | 60:40 | Major Product | Minor Product |
| Data reflects the N-benzylated products. The diastereomeric ratio (dr) was determined from the crude reaction product via ¹H NMR spectroscopy. whiterose.ac.uk |
Cyclization Reactions
Diastereoselectivity can also be established during the ring-forming step itself. Intramolecular cyclization reactions, such as the aza-Michael reaction, have been utilized for the scalable synthesis of piperidines. nih.gov For example, a base-induced aza-Michael reaction has been employed to produce 2,6-trans-piperidine derivatives with high diastereoselectivity. nih.gov Similarly, diastereoselective reductive cyclization of amino acetals, formed via a nitro-Mannich reaction, is another strategy where the stereochemistry of the final piperidine product is controlled during the cyclization process. nih.gov These methods are integral to building the complex, stereodefined piperidine core found in many biologically active molecules. nih.gov
Chemical Reactivity and Derivatization of 1 Cbz 2 Piperidinecarboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a key site for derivatization, allowing for the formation of esters and amides, which are crucial functionalities in many biologically active compounds.
Esterification Reactions for Diverse Derivatives
Esterification of 1-Cbz-2-piperidinecarboxylic acid can be readily achieved through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com
For instance, the reaction of 1-Cbz-2-piperidinecarboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid will yield the corresponding methyl ester, (S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid Methyl ester. chemsrc.com A variety of alcohols can be employed to generate a diverse library of ester derivatives.
Table of Esterification Reactions
| Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 1-Cbz-2-piperidinecarboxylate |
| Ethanol (B145695) | HCl | Ethyl 1-Cbz-2-piperidinecarboxylate |
Amidation and Peptide Coupling Strategies
The formation of an amide bond is another fundamental transformation of the carboxylic acid group. researchgate.net This is particularly important in peptide synthesis, where 1-Cbz-2-piperidinecarboxylic acid can be incorporated as a non-proteinogenic amino acid. nih.gov Direct condensation of the carboxylic acid with an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid. nih.govrsc.orgbohrium.com
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents such as HATU. nih.gov These reagents facilitate the formation of an active ester or a similar reactive intermediate, which then readily reacts with an amine to form the desired amide bond. estranky.sk This methodology allows for the efficient synthesis of peptides and other amide-containing molecules with high yields and minimal side reactions. researchgate.net
Table of Amidation Reactions
| Amine | Coupling Reagent | Product |
|---|---|---|
| Glycine methyl ester | DCC/HOBt | 1-Cbz-2-(N-(methoxycarbonylmethyl)carbamoyl)piperidine |
| Aniline | HATU | N-phenyl-1-Cbz-piperidine-2-carboxamide |
Transformations Involving the Piperidine (B6355638) Nitrogen (Cbz Deprotection and Subsequent Reactions)
The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods. total-synthesis.commasterorganicchemistry.com
Reductive Cleavage of the Cbz Group
The most common method for the removal of the Cbz group is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction proceeds under mild conditions and results in the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com This method is highly efficient and chemoselective, leaving most other functional groups intact. organic-chemistry.org
Introduction of Alternative N-Protecting Groups
Once the Cbz group is removed to yield 2-piperidinecarboxylic acid, the newly liberated secondary amine can be reprotected with a different protecting group if desired. wikipedia.org This strategy is often employed in multi-step syntheses where orthogonal protecting groups are required. wikipedia.org For example, the amine can be protected with a tert-butyloxycarbonyl (Boc) group by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or with a 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-Cl or Fmoc-OSu. masterorganicchemistry.comwikipedia.org The choice of the new protecting group depends on the desired stability and the deprotection conditions planned for subsequent synthetic steps. wikipedia.org
Table of N-Protecting Group Exchange
| Original Protecting Group | Deprotection Reagent | New Protecting Group | Reagent for New Protection |
|---|---|---|---|
| Cbz | H₂, Pd/C | Boc | Boc₂O, base |
| Cbz | H₂, Pd/C | Fmoc | Fmoc-Cl, base |
Alkylation and Acylation at the Piperidine Nitrogen
The deprotected piperidine nitrogen is a nucleophilic center that can readily undergo alkylation and acylation reactions. Alkylation can be achieved by reacting the secondary amine with alkyl halides or other alkylating agents. This allows for the introduction of various substituents on the nitrogen atom, further diversifying the molecular scaffold.
Acylation, the introduction of an acyl group, is typically performed using acyl chlorides, anhydrides, or by coupling with carboxylic acids. This leads to the formation of N-acyl derivatives, which are important structural motifs in many bioactive compounds. For instance, reaction with acetyl chloride would yield N-acetyl-2-piperidinecarboxylic acid. These reactions provide a powerful tool for modifying the properties of the piperidine ring system and for building more complex molecular architectures.
Functionalization of the Piperidine Ring System
The carbobenzyloxy (Cbz) protecting group on the nitrogen atom and the carboxylic acid at the C2 position significantly influence the reactivity of the piperidine ring. While the electron-withdrawing nature of the Cbz group can deactivate the ring toward certain transformations, it also provides a stable scaffold for performing selective chemical modifications at other positions.
Electrophilic and Nucleophilic Substitutions on the Ring
Direct electrophilic or nucleophilic substitution on the sp³-hybridized carbons of the piperidine ring is inherently challenging. Consequently, modern synthetic strategies often rely on C-H functionalization, which serves as a powerful tool for the formal substitution of hydrogen atoms on the ring.
Palladium-catalyzed C(sp³)–H arylation represents a key method for introducing substituents onto the piperidine skeleton. By employing a directing group, such as an aminoquinoline (AQ) auxiliary attached at the C3 position, selective arylation can be achieved. For N-Cbz protected piperidines, this strategy has been successfully applied to achieve arylation at the C4 position. acs.org The reaction proceeds with good regio- and stereoselectivity, yielding cis-3,4-disubstituted piperidines as the major product. acs.org This approach demonstrates that even with the Cbz protecting group, selective C-H activation and functionalization are feasible, providing access to complex piperidine derivatives that would be difficult to obtain through classical substitution reactions.
| Entry | N-Protecting Group | Coupling Partner | Product(s) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Cbz | 4-Iodotoluene | cis- and trans-4-Aryl-piperidine | 7:3 | acs.org |
Table 1: Example of C-H Arylation on an N-Cbz-Piperidine Derivative.
Direct nucleophilic substitution on the unsubstituted ring carbons of 1-Cbz-2-piperidinecarboxylic acid is not a common transformation due to the lack of a suitable leaving group. Such reactions typically require the pre-functionalization of the ring, for instance, by introducing a halogen or a sulfonate ester.
Oxidations and Reductions of Ring Carbons
The carbon atoms of the piperidine ring can undergo both oxidation and reduction, leading to the formation of valuable intermediates like piperidinones or introducing new stereocenters.
Oxidations:
The oxidation of N-Cbz protected piperidines can be achieved using various reagents to introduce carbonyl groups or other functionalities. For instance, Cbz-protected piperidines are amenable to α,β-oxidation, although the yields can sometimes be modest. The use of hypervalent iodine reagents in conjunction with TMSBr has been shown to furnish α-hydroxy-β,β-dibromo functionalized N-protected piperidines. While the Cbz group is compatible with these conditions, it has been noted that N-Boc protection can fail due to decomposition by HBr generated in situ.
Another significant oxidative transformation is the conversion of piperidines into lactams (cyclic amides). The oxidation of a methylene (B1212753) group adjacent to the nitrogen atom (the C6 position) creates a 6-oxo-piperidine derivative. Similarly, oxidation at other positions can yield different piperidinone isomers, such as the (S)-1-Cbz-5-oxo-piperidine-2-carboxylic acid methyl ester, which is a valuable synthetic intermediate. auctoresonline.org Oxidative rearrangements have also been employed as a strategy for ring contraction, where an initial oxidation of the piperidine ring leads to an iminium ion intermediate that subsequently rearranges to a pyrrolidine (B122466) scaffold. chemistrysteps.com
| Substrate | Reagent(s) | Product Type | Comments | Reference(s) |
| N-Cbz-piperidine | PhI(OAc)₂, TMSBr, MeOH | α-methoxy-β-bromo-piperidine | Cbz-protection is amenable to α,β-oxidation, albeit in low yield. | nih.gov |
| N-H Piperidines | PhI(OAc)₂ | N-H Pyrrolidines | Involves oxidative rearrangement and trapping of an iminium ion. | chemistrysteps.com |
| N-Arylaminopiperidines | Photosensitizer, light, TMSCN, H₂O | N-Arylaminolactams | Proceeds via two consecutive photooxidations. | liv.ac.uk |
Table 2: Selected Oxidation Reactions of Piperidine Derivatives.
Reductions:
Reduction reactions on the piperidine ring typically involve the hydrogenation of unsaturated precursors like tetrahydropyridines or the reduction of carbonyl functionalities on the ring (piperidinones). The reduction of a piperidinone to a piperidinol (hydroxy-piperidine) can be accomplished using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation introduces a new stereocenter, and the stereochemical outcome can often be controlled by the choice of reagent and reaction conditions.
Furthermore, partially unsaturated piperidine precursors, such as 1,2,3,6-tetrahydropyridines, can be reduced to the fully saturated piperidine ring. chemistrysteps.com This is a common final step in synthetic sequences where the double bond is introduced to facilitate other functionalizations. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium is effective for this purpose. nih.gov
Ring Expansion and Contraction Methodologies
Altering the size of the piperidine ring through expansion or contraction provides access to other important nitrogen-containing heterocycles, such as azepanes and pyrrolidines.
Ring Expansion:
Methodologies have been developed to expand the six-membered piperidine ring into a seven-membered azepane ring. One strategy involves a stereoselective and regioselective one-carbon insertion. nih.gov For example, diastereomerically pure azepane derivatives can be prepared from piperidine precursors in excellent yield. nih.gov Another approach enables a two-carbon ring expansion of 2-vinyl piperidines. This palladium-catalyzed allylic amine rearrangement converts the starting piperidine into its corresponding azepane or azocane (B75157) homologue under mild conditions that tolerate a range of functional groups.
Ring Contraction:
Ring contraction of piperidines, most commonly to form five-membered pyrrolidine rings, is a valuable transformation in synthetic chemistry. One innovative method involves a visible light-mediated ring contraction of α-acylated piperidines. This Norrish Type II reaction furnishes cis-1,2-disubstituted cyclopentane (B165970) scaffolds, representing a significant structural transformation. acs.org
Another established strategy for converting piperidines to pyrrolidines is through an oxidative rearrangement. chemistrysteps.com For example, treatment of N-H piperidines with an oxidizing agent like phenyliodine diacetate generates an iminium ion intermediate, which is then trapped by a nucleophile to yield the contracted pyrrolidine derivative. chemistrysteps.com Silver-mediated deconstructive bromination of N-benzoyl piperidines also leads to ring-contracted N-benzoyl pyrrolidines, although this method requires strongly oxidizing conditions. acs.org
| Transformation | Methodology | Key Features | Resulting Scaffold | Reference(s) |
| Ring Expansion | Diastereoselective one-carbon insertion | Stereoselective and regioselective | Azepane | nih.gov |
| Ring Expansion | Palladium-catalyzed allylic amine rearrangement | Two-carbon homologation of 2-vinyl piperidines | Azepane/Azocane | |
| Ring Contraction | Visible light-mediated Norrish Type II reaction | α-Acylated piperidine substrates | cis-1,2-Disubstituted cyclopentane | acs.org |
| Ring Contraction | Oxidative rearrangement | Forms iminium ion intermediate | Pyrrolidine | chemistrysteps.com |
Table 3: Methodologies for Piperidine Ring Expansion and Contraction.
Applications of 1 Cbz 2 Piperidinecarboxylic Acid As a Synthetic Building Block
Construction of Complex Organic Molecules
The unique structural features of 1-Cbz-2-piperidinecarboxylic acid make it an ideal starting material for the synthesis of a wide array of intricate organic structures. The piperidine (B6355638) ring provides a foundational six-membered heterocyclic core, while the Cbz-protected nitrogen and the carboxylic acid functional group offer sites for further chemical modification.
Synthesis of Piperidine-Containing Heterocycles
The piperidine motif is a common structural element in many biologically active compounds and pharmaceuticals. ijrst.comnih.gov 1-Cbz-2-piperidinecarboxylic acid serves as a key precursor for the synthesis of various substituted and fused piperidine heterocycles. The carboxylic acid can be reduced, esterified, or converted into an amide, while the Cbz group can be selectively removed to allow for N-alkylation or N-acylation. These transformations enable the introduction of diverse functional groups and the construction of more complex heterocyclic systems. For example, intramolecular cyclization reactions starting from derivatives of 1-Cbz-2-piperidinecarboxylic acid can lead to the formation of bicyclic and polycyclic frameworks containing the piperidine ring.
Preparation of Alkaloid Scaffolds and Natural Product Analogues
Many alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, feature a piperidine ring as a core structural component. nih.govnih.gov The enantiomerically pure forms of 1-Cbz-2-piperidinecarboxylic acid, (R)-(+)-1-Cbz-2-piperidinecarboxylic acid and (S)-(-)-1-Cbz-2-piperidinecarboxylic acid, are particularly valuable in the asymmetric synthesis of these complex natural products and their analogues. sigmaaldrich.comcalpaclab.comsigmaaldrich.com By utilizing the inherent chirality of these building blocks, chemists can control the stereochemistry of the final product, which is often crucial for its biological activity. For instance, the synthesis of certain tobacco alkaloids and other piperidine-containing natural products has been achieved using strategies that employ derivatives of 1-Cbz-2-piperidinecarboxylic acid. nih.gov
Design and Synthesis of Conformationally Constrained Amino Acids
The incorporation of rigid structural elements into peptides is a key strategy in the design of peptidomimetics and other biologically active molecules. 1-Cbz-2-piperidinecarboxylic acid, as a cyclic amino acid derivative, plays a significant role in this area.
Role in Peptidomimetic and Non-Peptide Small Molecule Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as increased stability and better oral bioavailability. nih.gov 1-Cbz-2-piperidinecarboxylic acid can be incorporated into peptide sequences to introduce conformational rigidity, which can help to lock the molecule into a bioactive conformation. nih.gov This can lead to enhanced binding affinity for biological targets. Furthermore, this building block is utilized in the synthesis of non-peptide small molecules that are designed to interact with protein surfaces, often mimicking the interactions of a natural peptide ligand. nih.govmdpi.com The piperidine ring serves as a scaffold to which various functional groups can be attached to optimize binding and biological activity.
Incorporation into Peptide Chains for Structural Modification
The introduction of 1-Cbz-2-piperidinecarboxylic acid into a peptide chain can have a profound impact on its three-dimensional structure. wikipedia.org The cyclic nature of the piperidine ring restricts the conformational freedom of the peptide backbone, leading to the formation of specific secondary structures such as turns and helices. uminho.pt This structural pre-organization can be advantageous for biological activity. The process of incorporating this non-canonical amino acid into a peptide sequence typically involves standard solid-phase or solution-phase peptide synthesis methodologies, where the carboxylic acid is activated for amide bond formation. mdpi.com
Intermediate in the Preparation of Advanced Pharmaceutical Precursors
1-Cbz-2-piperidinecarboxylic acid is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its utility stems from its ability to introduce the piperidine moiety, a privileged scaffold in medicinal chemistry, into target molecules. The Cbz protecting group is stable under many reaction conditions but can be readily removed when needed, providing a versatile handle for synthetic transformations. This building block has been employed in the development of precursors for drugs targeting a range of therapeutic areas.
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
| 1-Cbz-2-piperidinecarboxylic acid | 28697-07-6 | C14H17NO4 | Versatile building block in organic synthesis. lookchem.com |
| (R)-(+)-1-Cbz-2-piperidinecarboxylic acid | 28697-09-8 | C14H17NO4 | Chiral building block for asymmetric synthesis. calpaclab.comsigmaaldrich.comamerigoscientific.com |
| (S)-(-)-1-Cbz-2-piperidinecarboxylic acid | 28697-11-2 | C14H17NO4 | Chiral building block for asymmetric synthesis. sigmaaldrich.com |
| Pipecolic acid | 535-75-1 | C6H11NO2 | Parent amino acid of 1-Cbz-2-piperidinecarboxylic acid. wikipedia.org |
| Piperidine | 110-89-4 | C5H11N | Core heterocyclic structure. ijrst.com |
| Carbobenzyloxy chloride | 501-53-1 | C8H7ClO2 | Reagent for introducing the Cbz protecting group. |
| (S)-Nornicotine | 494-97-3 | C9H12N2 | Example of a piperidine-containing alkaloid. nih.gov |
| (S)-Nicotine | 54-11-5 | C10H14N2 | Example of a piperidine-containing alkaloid. nih.gov |
| (S)-Anatabine | 2743-90-0 | C10H12N2 | Example of a piperidine-containing alkaloid. nih.gov |
| (S)-Anabasine | 494-52-0 | C10H14N2 | Example of a piperidine-containing alkaloid. nih.gov |
Building Block for Bioactive Molecule Synthesis
The unique structure of 1-Cbz-2-piperidinecarboxylic acid makes it an invaluable tool in medicinal chemistry for creating complex molecular architectures. chemimpex.com The piperidine moiety is a common feature in many pharmaceutical agents, and incorporating this scaffold can enhance biological activity. chemimpex.comnih.gov
Researchers utilize this compound as a crucial building block for a variety of bioactive molecules:
Peptide-Based Drugs : In peptide synthesis, it can be used as a mimic for the amino acid proline to force specific secondary structures, such as β-turns, within peptide chains. mdpi.com
Enzyme Inhibitors : It is a precursor for synthesizing disubstituted azetidinones, which act as selective inhibitors of the cysteine protease cathepsin K. lookchem.com It is also used to synthesize inhibitors of Poly(ADP-ribose) Polymerase (PARP), such as ABT-888, which have applications in cancer treatment. lookchem.com
Natural Product Synthesis : The chiral N1-Cbz protected derivative is a valuable component in the total synthesis of natural products that contain the nonproteinogenic piperazic acid residue. mdpi.comnih.gov
Precursor for Analgesic and Anti-inflammatory Agents
1-Cbz-2-piperidinecarboxylic acid serves as an important intermediate in the development of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. chemimpex.com The piperidine scaffold is a key structural element in various compounds investigated for these properties.
Research Findings on Analgesic and Anti-inflammatory Applications
| Application Area | Research Focus | Findings | Source(s) |
| Analgesic Agents | Synthesis of conformationally restricted analogues of profadol. | Spiro[tetralin-1,3'-pyrrolidine] and its N-methyl derivative, structurally related to piperidine-based compounds, showed codeine-level analgesic activity. | nih.gov |
| Synthesis of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives. | Several synthesized derivatives displayed potent analgesic efficacy in hot-plate tests, indicating their potential to manage both peripheral and centrally mediated pain. | scispace.com | |
| Anti-inflammatory Agents | Synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. | These compounds, which are structurally related to proline and pipecolic acid derivatives, showed significant anti-inflammatory and analgesic potencies. | nih.gov |
| Synthesis of tetrahydropiperic acid (THPA) from piperine. | THPA, a piperidine derivative, demonstrated potent anti-inflammatory activity by suppressing pro-inflammatory mediators like TNF-α, IL-6, and IL-1β. | nih.gov |
Application in CNS Drug Development
The piperidine chemical group is recognized as a key functional component for molecules that can act on the Central Nervous System (CNS). nih.gov Derivatives of 2-piperidinecarboxylic acid have been synthesized and evaluated for various CNS-related activities.
Examples of CNS Drug Development Applications
| CNS Target/Application | Derivative Type | Key Findings | Source(s) |
| Anticonvulsants | 2-Piperidinecarboxamides | Several N-(benzyl)-2-piperidinecarboxamides and 2,6-dimethylanilide derivatives exhibited potent anticonvulsant activity in maximal electroshock (MES) tests in mice. | capes.gov.br |
| GABA Transporter Inhibitors | (S)-Nipecotic acid derivatives | Analogues of (S)-SNAP-5114 were synthesized and showed high inhibitory potency for the murine GABA transporter type 4 (mGAT4), a key protein in the CNS. | nih.gov |
| Neurological Disorders | Pipecolic Acid (unprotected form) | Elevated levels of pipecolic acid are associated with several severe metabolic disorders affecting the CNS, where it has been shown to induce oxidative stress in the cerebral cortex. | nih.gov |
Utility in Agrochemical and Specialty Chemical Synthesis
Beyond its extensive use in pharmaceuticals, 1-Cbz-2-piperidinecarboxylic acid is also employed in the synthesis of agrochemicals and other specialty chemicals. chemimpex.com Its stability and well-defined reactivity make it a suitable starting material for a range of chemical transformations, enabling the efficient production of various derivatives for industrial purposes. chemimpex.com
Advanced Analytical and Computational Studies
Spectroscopic Characterization Beyond Basic Identification
While basic 1H and 13C NMR are standard for confirming the presence of primary functional groups and the carbon skeleton, advanced spectroscopic methods are employed to resolve complex structural questions.
Two-dimensional (2D) NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for molecules with complex spin systems like the piperidine (B6355638) ring in 1-Cbz-2-piperidinecarboxylic acid. Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the molecular structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 1-Cbz-2-piperidinecarboxylic acid, COSY spectra would reveal the complete coupling network of the piperidine ring protons, from the proton at the C2 position to the protons at C6.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms with their attached protons. This is essential for definitively assigning the ¹³C signals of the piperidine ring by linking them to their already-assigned proton counterparts.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. scribd.com It is particularly valuable for confirming the placement of substituents and functional groups that lack protons, such as the carbonyls of the Cbz protecting group and the carboxylic acid. For instance, HMBC would show correlations from the benzylic protons (-CH₂-) of the Cbz group to the urethane (B1682113) carbonyl carbon, and from the C2 proton of the piperidine ring to the carboxylic acid carbonyl carbon.
These techniques, often used in combination, provide a detailed and verified map of the molecule's covalent framework. bloomtechz.com
Table 1: Application of 2D NMR Techniques for Structural Elucidation
| 2D NMR Technique | Information Provided for 1-Cbz-2-piperidinecarboxylic acid | Key Structural Insights |
| COSY | Reveals ¹H-¹H spin-spin coupling networks. | Confirms proton connectivity within the piperidine ring. |
| HSQC | Correlates ¹H signals with their directly attached ¹³C nuclei. | Unambiguously assigns the carbon signals of the piperidine ring. |
| HMBC | Shows ¹H-¹³C correlations over two to three bonds. | Confirms the position of the Cbz group and the carboxylic acid. |
Mass spectrometry (MS) is a vital tool not only for determining molecular weight but also for probing reaction mechanisms. Techniques like Electrospray Ionization (ESI-MS) can be used to intercept and identify transient intermediates in a reaction mixture. By analyzing the mass-to-charge ratio of species formed during a reaction involving 1-Cbz-2-piperidinecarboxylic acid, chemists can piece together the steps of the mechanism, such as the formation of activated esters or peptide coupling intermediates. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide structural information about reaction products or intermediates.
Chromatographic Methods for Purity and Isomeric Analysis
Chromatography is the cornerstone for assessing the purity and separating the isomers of 1-Cbz-2-piperidinecarboxylic acid.
HPLC is the standard method for determining the purity of 1-Cbz-2-piperidinecarboxylic acid samples. bloomtechz.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, can effectively separate the main compound from synthesis-related impurities. By integrating the peak areas in the chromatogram, the purity can be quantified, with commercial grades often specified as having a minimum purity of 97%.
Furthermore, since the C2 carbon is a stereocenter, chiral HPLC is essential for isomeric analysis. The separation of the (R) and (S) enantiomers is critical for applications where stereochemistry is important. This is typically achieved using chiral stationary phases (CSPs), such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose). ambeed.com The differential interaction of the enantiomers with the chiral environment of the CSP allows for their separation and quantification, enabling the determination of enantiomeric excess (ee).
1-Cbz-2-piperidinecarboxylic acid itself has low volatility due to its carboxylic acid group and high molecular weight, making it unsuitable for direct analysis by Gas Chromatography (GC). However, it can be analyzed by GC after conversion into a more volatile derivative. The most common derivatization method is esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) or ethanol (B145695) to form the corresponding methyl or ethyl ester. These esters are significantly more volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. This approach is useful for detecting specific impurities that may have been generated during synthesis or derivatization.
Computational Chemistry and Mechanistic Investigations
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the structure, energetics, and reactivity of 1-Cbz-2-piperidinecarboxylic acid. DFT calculations can be used to:
Analyze Conformations: The molecule has several sources of conformational flexibility, including the puckering of the piperidine ring and rotation around the bonds of the N-Cbz group. Computational models can predict the most stable conformations and the energy barriers between them.
Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, which can be compared with experimental data to aid in spectral assignment and structural confirmation.
Investigate Reaction Mechanisms: For reactions involving 1-Cbz-2-piperidinecarboxylic acid, DFT can be used to model the entire reaction pathway. This includes calculating the geometries and energies of reactants, transition states, and products, providing a detailed, step-by-step understanding of the reaction mechanism and the factors controlling its selectivity.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. It is instrumental in elucidating complex reaction mechanisms, identifying transition states, and calculating the energetics of chemical reactions. daneshyari.commdpi.com
While specific DFT studies focusing exclusively on the reaction mechanisms of 1-Cbz-2-piperidinecarboxylic acid are not extensively documented in publicly available literature, the principles of DFT are broadly applied to understand reactions involving similar structures, such as N-heterocyclic carbene (NHC)-catalyzed cycloadditions. nih.govnih.gov For instance, DFT calculations can determine the favorability of different reaction pathways, such as stepwise versus concerted mechanisms in cycloaddition reactions. mdpi.comresearchgate.net These calculations help in understanding stereoselectivity by comparing the energy barriers of pathways leading to different stereoisomers. nih.gov The analysis of reactivity indices derived from DFT can also explain the role of catalysts and the nucleophilic or electrophilic nature of reactants. researchgate.net
Key Applications of DFT in Studying Related Compounds:
Mechanism Elucidation: Determining the stepwise or concerted nature of reactions. mdpi.com
Stereoselectivity Prediction: Calculating energy barriers to predict the dominant product isomer. nih.gov
Catalyst Role Analysis: Understanding how catalysts like N-heterocyclic carbenes influence reaction pathways. nih.gov
Reactivity Analysis: Using DFT-derived indices to explain the chemical behavior of reactants. researchgate.net
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in drug discovery for studying how a ligand, such as a derivative of 1-Cbz-2-piperidinecarboxylic acid, might interact with a biological target like a protein receptor. nih.govresearchgate.net
Although specific docking studies centered on 1-Cbz-2-piperidinecarboxylic acid itself are not prominent, research on related piperidine derivatives demonstrates the utility of this approach. For example, docking studies on piperidine carboxamide derivatives have been used to investigate their binding modes within the active site of anaplastic lymphoma kinase (ALK), a target for anti-cancer drugs. researchgate.net Similarly, studies on other piperidine derivatives have explored their interactions with targets like the acetyl-CoA carboxylase (ACC) CT domain and the DNA-topoisomerase II complex. nih.govnih.gov These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that are key to the ligand's affinity and activity. nih.gov
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Identified key steric and electrostatic interactions for potent inhibition. | researchgate.net |
| Piperidinylpiperidines | Acetyl-CoA Carboxylase (ACC) | Showed similar binding modes to known inhibitors, with specific hydrogen bonds enhancing activity. | nih.gov |
| Phenylpiperazine Derivatives of 1,2-Benzothiazine | DNA-Topoisomerase II Complex | Demonstrated ability to bind to both the enzyme complex and the DNA minor groove. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for their function. nih.govmdpi.com
QSAR studies have been successfully applied to various classes of piperidine derivatives to build predictive models for their biological activities, such as anticancer or opioid receptor agonist activities. daneshyari.comresearchgate.netnih.gov These studies typically involve calculating a range of molecular descriptors (e.g., steric, electrostatic, hydrophobic) and using statistical methods like multiple linear regression or neural networks to build a correlative model. daneshyari.comnih.gov For instance, 3D-QSAR models like CoMFA and CoMSIA have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory potency of piperidine carboxamide derivatives against ALK. researchgate.net Another study on furan-pyrazole piperidine derivatives used 2D and 3D descriptors to develop robust models for their antiproliferative activity. nih.gov
Table of QSAR Model Parameters for Piperidine Derivatives
| Derivative Class | Activity Modeled | Key Statistical Parameters | Reference |
|---|---|---|---|
| Furan-pyrazole piperidines | Antiproliferative (Akt1, OVCAR-8, HCT116) | r²: 0.742-0.832, Q²_LOO: 0.684-0.796 | nih.gov |
| Piperidine carboxamides | ALK Inhibition | CoMFA (q²=0.715), CoMSIA (q²=0.620) | researchgate.net |
| 4-Phenylpiperidines | μ Opioid Agonism | Model established using neural networks and validated with an external test set. | daneshyari.com |
| General Piperidines | Cardiotoxicity (hERG inhibition) | r² (validation set): 0.90–0.94 | mdpi.com |
Studies on Excited State Properties and Electron Transfer Processes
The study of excited-state properties and electron transfer processes is fundamental to understanding the photochemistry and photophysics of molecules. These studies investigate how molecules behave after absorbing light, which can lead to processes like fluorescence or photochemical reactions. nih.govbowdoin.edu
While direct research on the excited-state dynamics of 1-Cbz-2-piperidinecarboxylic acid is scarce, studies on related systems provide insight. For example, research on donor-acceptor systems often investigates photoinduced electron transfer (PET) and the formation of charge-separated states. nih.govrsc.org The properties of these excited states, such as their lifetimes and energies, are crucial for applications in photocatalysis and molecular electronics. nih.gov Time-resolved spectroscopy techniques are used to track these ultrafast processes, which can occur on picosecond or even femtosecond timescales. rsc.orgrsc.org The surrounding solvent can also play a significant role in modulating the rates and pathways of these deactivation processes. rsc.org
Isotopic Labeling for Reaction Pathway Elucidation
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a reaction or a metabolic pathway. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), scientists can follow the labeled atom using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org
This method has been pivotal in understanding the biosynthesis of pipecolic acid from its precursor, lysine (B10760008). nih.govacs.orgnih.gov Studies using lysine labeled with ¹³C and ¹⁵N have confirmed that pipecolic acid is formed via a cyclization reaction. acs.orgnih.gov For example, by feeding organisms isotopically labeled lysine and analyzing the resulting pipecolic acid, researchers can determine which atoms from the precursor are incorporated into the final product. acs.org Mass spectrometry analysis of the labeled product and its fragments provides definitive evidence for the proposed biosynthetic pathway, demonstrating, for instance, the loss of the α-amino group of lysine during the formation of the piperidine ring. acs.orgresearchgate.net
Summary of Isotopic Labeling Findings in Pipecolic Acid Biosynthesis
Precursor Confirmation: Feeding studies with labeled lysine confirmed it as the biosynthetic precursor to pipecolic acid. acs.org
Pathway Elucidation: Use of lysine labeled with ¹⁵N at the α- and ε-positions showed that the α-amino group is lost, while the ε-nitrogen is incorporated into the piperidine ring. acs.org
Intermediate Identification: Isotopic labeling helped identify and confirm the structure of key intermediates like Δ¹-piperideine-2-carboxylic acid (P2C). nih.govnih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The pursuit of greener and more efficient synthetic methods is a paramount goal in modern chemistry. uzh.chnih.gov For 1-Cbz-2-piperidinecarboxylic acid, future research is expected to focus on moving beyond traditional batch syntheses towards more sustainable and scalable approaches.
Current research is exploring the use of flow chemistry to streamline the production of peptides and other molecules derived from Cbz-protected amino acids. durham.ac.ukvapourtec.comchimia.ch This technology offers advantages such as precise control over reaction parameters, enhanced safety, and the potential for automation, which could be applied to the synthesis and derivatization of 1-Cbz-2-piperidinecarboxylic acid. durham.ac.uk The development of continuous flow processes for its production would not only improve efficiency but also reduce waste and energy consumption. uzh.ch
Another promising avenue is the development of chemoenzymatic and biocatalytic methods . nih.govjocpr.comresearchgate.net Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. nih.govjocpr.com Future research could focus on identifying or engineering enzymes, such as oxidases or transaminases, for the asymmetric synthesis of piperidine (B6355638) scaffolds, providing a highly efficient and sustainable route to enantiomerically pure 1-Cbz-2-piperidinecarboxylic acid and its derivatives. nih.govresearchgate.net The integration of biocatalysis with traditional chemical synthesis holds the key to developing novel and sustainable pathways to this important building block. nih.gov
Furthermore, the development of water-based synthetic strategies is a significant trend in green chemistry. nih.gov The design of water-soluble protecting groups, analogous to the Smoc group used in peptide synthesis, could enable the synthesis of 1-Cbz-2-piperidinecarboxylic acid derivatives in aqueous media, drastically reducing the reliance on hazardous organic solvents. nih.gov
Exploration of New Stereoselective Transformations
The stereochemistry of the piperidine ring is crucial for the biological activity of many target molecules. Therefore, the development of new stereoselective transformations of 1-Cbz-2-piperidinecarboxylic acid is a key area of future research.
Current efforts are focused on the diastereoselective functionalization of the piperidine ring. nih.govnih.gov For instance, electrophilic or free-radical additions to endocyclic enecarbamates derived from pipecolic acid have been shown to introduce substituents at the 5-position with high diastereoselectivity. nih.gov Future work will likely expand upon these methods to introduce a wider range of functional groups at various positions on the piperidine ring with precise stereocontrol. This could involve the use of organocatalysis or transition-metal catalysis to achieve novel asymmetric transformations. researchgate.net
The synthesis of polysubstituted piperidines with defined stereochemistry is another important goal. nih.gov Research into the diastereoselective synthesis of functionally diverse substituted pipecolic acids is ongoing, with methods like Suzuki-Miyaura coupling followed by catalytic hydrogenation showing great promise. researchgate.net The exploration of enolate alkylations to achieve specific trans-oriented functionalization is also an active area of investigation. researchgate.net
The development of methods for the synthesis of all possible diastereoisomers of functionalized piperidines is also crucial. For example, the synthesis of different diastereoisomers of 4,5-difluoropipecolic acid has been achieved through deoxyfluorination, and computational studies have been used to understand the conformational preferences of these isomers. rsc.org Such studies, combining synthesis and theoretical analysis, will be vital for designing and creating novel piperidine-based molecules with specific three-dimensional structures.
Expansion of Applications in Complex Chemical Synthesis
1-Cbz-2-piperidinecarboxylic acid is a key starting material for the synthesis of a wide range of biologically active compounds. nih.gov Future research will undoubtedly expand its application in the synthesis of increasingly complex and therapeutically relevant molecules.
This chiral building block is particularly valuable in the synthesis of pharmaceuticals . nih.gov It has been utilized in the preparation of anticonvulsants, where modifications to the piperidine ring and its substituents have been shown to significantly impact activity. nih.gov Recent studies have also highlighted the potential of piperidine derivatives in the development of antiviral agents , with some compounds showing efficacy against influenza A virus. nih.gov Further exploration of 1-Cbz-2-piperidinecarboxylic acid as a scaffold for novel antiviral and neuroactive compounds is a promising area for future research.
The piperidine motif is a common feature in many natural products . The total synthesis of complex natural products containing the piperazic acid motif, a related cyclic amino acid, has been a significant area of research. mdpi.com 1-Cbz-2-piperidinecarboxylic acid can serve as a versatile starting material for the synthesis of various natural product analogues and other complex molecular architectures. nih.gov
The table below summarizes some of the key applications of 1-Cbz-2-piperidinecarboxylic acid and its derivatives in the synthesis of bioactive molecules.
| Application Area | Example of Synthesized Molecule/Target | Reference(s) |
| Anticonvulsants | N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide analogues | nih.gov |
| Antiviral Agents | Piperidinecarboxylic acid derivatives targeting Influenza A | nih.gov |
| Bradycardic Agents | 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines | nih.gov |
| Natural Product Synthesis | Intermediates for piperazic acid-containing natural products | mdpi.com |
Integration with Machine Learning and AI in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govyoutube.comgithub.com While direct applications of these technologies to 1-Cbz-2-piperidinecarboxylic acid are still emerging, the potential is immense.
Future research will likely involve the use of in silico design to create novel derivatives of 1-Cbz-2-piperidinecarboxylic acid with specific biological activities. nih.govmdpi.comnih.gov ML models can be trained on large datasets of known bioactive molecules to predict the activity of new compounds. nih.govplos.org This approach can be used to design focused libraries of piperidine-based compounds with a higher probability of success, saving significant time and resources in the drug discovery process. nih.gov
ML algorithms can also be used to predict the bioactivity of piperidine-containing molecules against specific biological targets. plos.orggithub.com By analyzing the structural features of a molecule, these models can estimate its potential to interact with a particular protein, guiding the selection of the most promising candidates for synthesis and testing. plos.org
Furthermore, AI can be employed to optimize synthetic routes to 1-Cbz-2-piperidinecarboxylic acid and its derivatives. By analyzing vast amounts of reaction data, ML models can identify the optimal reaction conditions to maximize yield and minimize byproducts, leading to more efficient and sustainable synthetic processes.
Mechanistic Insights into Novel Reactions of 1-Cbz-2-piperidinecarboxylic Acid
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Future research on 1-Cbz-2-piperidinecarboxylic acid will undoubtedly focus on elucidating the mechanisms of its various transformations.
One area of interest is the study of amide bond cleavage in peptides containing pipecolic acid residues. It has been reported that the amide bond between consecutive pipecolic acid residues can be unexpectedly hydrolyzed under standard acidic conditions, proceeding through an oxazolinium ion intermediate. nih.gov Further mechanistic studies, using techniques such as ESI-MS and NMR, will be essential to fully understand and control this process. nih.gov
The use of quantum mechanical calculations , such as Density Functional Theory (DFT), can provide valuable insights into the transition states and reaction pathways of reactions involving N-Cbz-piperidines. nih.gov Such computational studies can help to rationalize observed stereoselectivities and guide the design of new catalysts and reaction conditions for novel transformations. nih.gov
Investigating the mechanism of peptide coupling reactions involving 1-Cbz-2-piperidinecarboxylic acid is also of great importance. mdpi.comembrapa.br Understanding the role of coupling reagents and the formation of intermediates will enable the development of more efficient and reliable methods for peptide synthesis. researchgate.net As new reactions involving this versatile building block are discovered, detailed mechanistic investigations will be paramount to unlocking their full potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Cbz-2-piperidinecarboxylic acid, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the Cbz (carbobenzyloxy) group to the piperidine ring using benzyl chloroformate under basic conditions. Key steps include:
- Protection : Reacting 2-piperidinecarboxylic acid with benzyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (solvent: ethyl acetate/hexane) to isolate the product .
- Yield Optimization : Temperature control (0°C minimizes side reactions) and anhydrous conditions prevent hydrolysis of the Cbz group .
Q. Which analytical techniques are essential for characterizing 1-Cbz-2-piperidinecarboxylic acid, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for Cbz aromatic protons at δ 7.2–7.4 ppm; ¹³C NMR for carbonyl groups at ~170 ppm) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₇NO₄: 263.12) .
Q. What safety precautions are critical when handling 1-Cbz-2-piperidinecarboxylic acid and its intermediates?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact with reactive intermediates (e.g., benzyl chloroformate) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal .
Advanced Research Questions
Q. How can solvent polarity and temperature be optimized in the Cbz protection step to enhance regioselectivity?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity for the 2-position over the 3- or 4-positions. Non-polar solvents may favor side reactions .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing undesired isomerization .
- Case Study : A 20% yield increase was observed in DCM at 0°C compared to THF at 25°C .
Q. What computational methods predict the stability of 1-Cbz-2-piperidinecarboxylic acid under various pH conditions?
- Methodological Answer :
- pKa Prediction : Use software like MarvinSuite or ACD/Labs to calculate pKa values (e.g., carboxylic acid group ~2.5, piperidine N-H ~10.5) .
- Molecular Dynamics (MD) Simulations : Simulate protonation states at physiological pH (7.4) to assess solubility and aggregation tendencies .
- Data Correlation : Experimental logP (-0.2 to 0.3) and solubility (e.g., 12 mg/mL in PBS) align with computational predictions .
Q. How to address contradictions in reported enzymatic inhibition data for related Cbz-protected piperidine derivatives?
- Methodological Answer :
- Assay Standardization : Compare inhibition constants (Ki) under identical conditions (e.g., pH 7.4, 37°C) .
- Enzyme Source Variability : Use recombinant human CYP isoforms (e.g., CYP3A4) instead of liver microsomes to minimize batch-to-batch variability .
- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
